molecular formula C17H12N2O4 B1472877 2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid CAS No. 1630763-89-1

2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid

Cat. No.: B1472877
CAS No.: 1630763-89-1
M. Wt: 308.29 g/mol
InChI Key: HNTOTWWKNIDZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid” is a complex organic compound with the molecular formula C17H12N2O4 . It contains a total of 38 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 2 tertiary amides .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It contains a total of 38 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 2 tertiary amides .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of derivatives similar to the mentioned compound involves optimal conditions to create various isoindoloquinazoline derivatives. These processes have been developed to synthesize 11H-isoindolo[2,1-a]benzimidazol-11-one, 5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione, and 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives, showcasing the chemical versatility and potential utility of these compounds in research (Gromachevskaya et al., 2013).

Potential Biological Activities

  • Some derivatives have shown anticancer and fibroblast growth factor receptor 1 (FGFR1) inhibitory activities, suggesting potential applications in developing antitumor agents. These findings highlight the bioactive potential of isoindoloquinazoline derivatives in medical and clinical chemistry research (Voskoboynik et al., 2016).

Reactivity and Applications in Synthesis

  • Research into the nucleophilic addition of isoindoloquinazoline-5-ones to aromatic aldehydes and maleimides has been conducted, leading to the stereoselective formation of aldol adducts and condensation products. These studies contribute to understanding the reactivity of isoindoloquinazoline derivatives and their potential application in synthesizing novel compounds (Voitenko et al., 2010).

Green Chemistry Applications

  • The use of deep eutectic solvents for synthesizing isoindoloquinazoline derivatives represents a step towards more sustainable chemical practices, showcasing the compound's relevance in green chemistry (Devi et al., 2016).

Novel Methodologies in Drug Discovery

  • A potent and selective protein kinase CK2 inhibitor, closely related to isoindoloquinazoline derivatives, was discovered through high-throughput docking, illustrating the compound's potential in drug discovery and the development of new antitumor agents (Vangrevelinghe et al., 2003).

Properties

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-14(21)9-18-15-10-5-1-2-6-11(10)17(23)19(15)13-8-4-3-7-12(13)16(18)22/h1-8,15H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTOTWWKNIDZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid
Reactant of Route 3
2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid
Reactant of Route 4
2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid
Reactant of Route 5
2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid
Reactant of Route 6
2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.